molecular formula C22H13BrO3S B10865858 2-(Phenylcarbonyl)-1-benzothiophen-3-yl 3-bromobenzoate

2-(Phenylcarbonyl)-1-benzothiophen-3-yl 3-bromobenzoate

Cat. No.: B10865858
M. Wt: 437.3 g/mol
InChI Key: WQYIJOKQRUYVMB-UHFFFAOYSA-N
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Description

2-benzoyl-1-benzothiophen-3-yl 3-bromobenzoate is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a benzoyl group and a bromobenzoate group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-1-benzothiophen-3-yl 3-bromobenzoate can be achieved through several synthetic routes. One common method involves the reaction of benzothiophene derivatives with benzoyl chloride and 3-bromobenzoic acid under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-benzoyl-1-benzothiophen-3-yl 3-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiophene derivatives .

Scientific Research Applications

2-benzoyl-1-benzothiophen-3-yl 3-bromobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-benzoyl-1-benzothiophen-3-yl 3-bromobenzoate involves its interaction with specific molecular targets. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzoyl-1-benzothiophen-3-yl 3-bromobenzoate is unique due to the combination of its benzoyl, benzothiophene, and bromobenzoate groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C22H13BrO3S

Molecular Weight

437.3 g/mol

IUPAC Name

(2-benzoyl-1-benzothiophen-3-yl) 3-bromobenzoate

InChI

InChI=1S/C22H13BrO3S/c23-16-10-6-9-15(13-16)22(25)26-20-17-11-4-5-12-18(17)27-21(20)19(24)14-7-2-1-3-8-14/h1-13H

InChI Key

WQYIJOKQRUYVMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3S2)OC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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